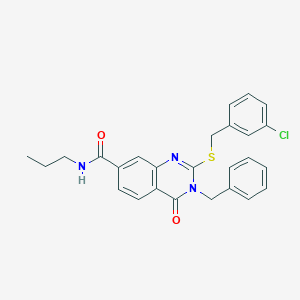

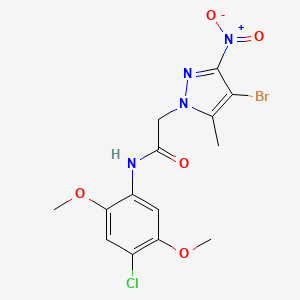

3-benzyl-2-((3-chlorobenzyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a quinazoline derivative. Quinazolines are a class of organic compounds with a bicyclic structure containing two fused six-membered aromatic rings, one of which is a benzene ring and the other is a pyrimidine ring .

Synthesis Analysis

The synthesis of such compounds typically involves reactions at the benzylic position . This could involve free radical bromination, nucleophilic substitution, or oxidation .Molecular Structure Analysis

The molecular structure of this compound includes a quinazoline core, which is a bicyclic compound containing a benzene ring fused to a pyrimidine ring. It also has various substituents including a benzyl group, a chlorobenzyl group, and a propyl group .Chemical Reactions Analysis

Reactions involving this compound would likely occur at the benzylic position, which is the carbon atom adjacent to the benzene ring . These reactions could include free radical bromination, nucleophilic substitution, or oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the benzyl and chlorobenzyl groups, the propyl group, and the quinazoline core .Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

- Ivachtchenko et al. (2003) developed a liquid-phase synthesis of combinatorial libraries of disubstituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and trisubstituted 4-oxo-3,4-dihydroquinazoline-2-thioles, which are closely related to the compound . These compounds were prepared using cyclization of substituted methyl anthranilates with isothiocyanates or cyclization of substituted 2-(methylcarboxy)benzeneisothiocyanates with primary amines or hydrazines (Ivachtchenko, Kovalenko & Drushlyak, 2003).

Biological Activities

- Antitubercular and Antibacterial Activities : Rao and Subramaniam (2015) synthesized analogs derived from 3-amino-2-arylquinazolin-4(3H)-one, which showed significant in vitro antibacterial activity against Gram-positive and Gram-negative bacteria and antitubercular activity against Mycobacterium tuberculosis (Rao & Subramaniam, 2015).

- Antimicrobial Agents : Desai, Shihora, and Moradia (2007) reported on quinazolines that displayed antibacterial and antifungal activities against various organisms, including Escherichia coli and Staphylococcus aureus (Desai, Shihora & Moradia, 2007).

- Antitumor Activity : A study by Al-Suwaidan et al. (2016) on 3-benzyl-substituted-4(3H)-quinazolinones revealed broad-spectrum antitumor activity. Some compounds in this series demonstrated potency comparable to or greater than the control 5-FU in various cancer cell lines (Al-Suwaidan et al., 2016).

Structural and Chemical Properties

- Abbasi et al. (2011) conducted a structural study of a compound similar to the one , synthesizing 3-chloro-N-(8′-quinolyl)benzo[b]thiophene-2-carboxamide. This study included X-ray structure determination, which can be crucial for understanding the molecular configuration and potential reactivity of such compounds (Abbasi, Zamanian, Tarighi & Badiei, 2011).

Eigenschaften

IUPAC Name |

3-benzyl-2-[(3-chlorophenyl)methylsulfanyl]-4-oxo-N-propylquinazoline-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24ClN3O2S/c1-2-13-28-24(31)20-11-12-22-23(15-20)29-26(33-17-19-9-6-10-21(27)14-19)30(25(22)32)16-18-7-4-3-5-8-18/h3-12,14-15H,2,13,16-17H2,1H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZFCPDCTQCWARB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC(=CC=C3)Cl)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-benzyl-2-((3-chlorobenzyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2429701.png)

![3-(3-(4-fluorophenoxy)phenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2429702.png)

![4-Methyl-2-thioxo-1,5,6,7-tetrahydrocyclopenta[1,2-b]pyridine-3-carbonitrile](/img/structure/B2429708.png)

![(3-Methylisoxazol-5-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2429709.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2429713.png)

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate](/img/no-structure.png)

![Methyl 4-[[2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2429723.png)